

Head-to-Head Comparison: ACT-672125 and NBI-74330 (Crinecerfont)

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Compound of Interest

Compound Name: ACT-672125

Cat. No.: B15137847

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A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview based on publicly available data. **ACT-672125** is an early-stage investigational compound with limited published data, primarily from preclinical studies. NBI-74330 (crinecerfont) is a clinically evaluated and approved therapy for specific indications. Therefore, a direct head-to-head comparison based on equivalent datasets is not currently possible. This document contrasts their known mechanisms of action and summarizes the extensive clinical data available for crinecerfont.

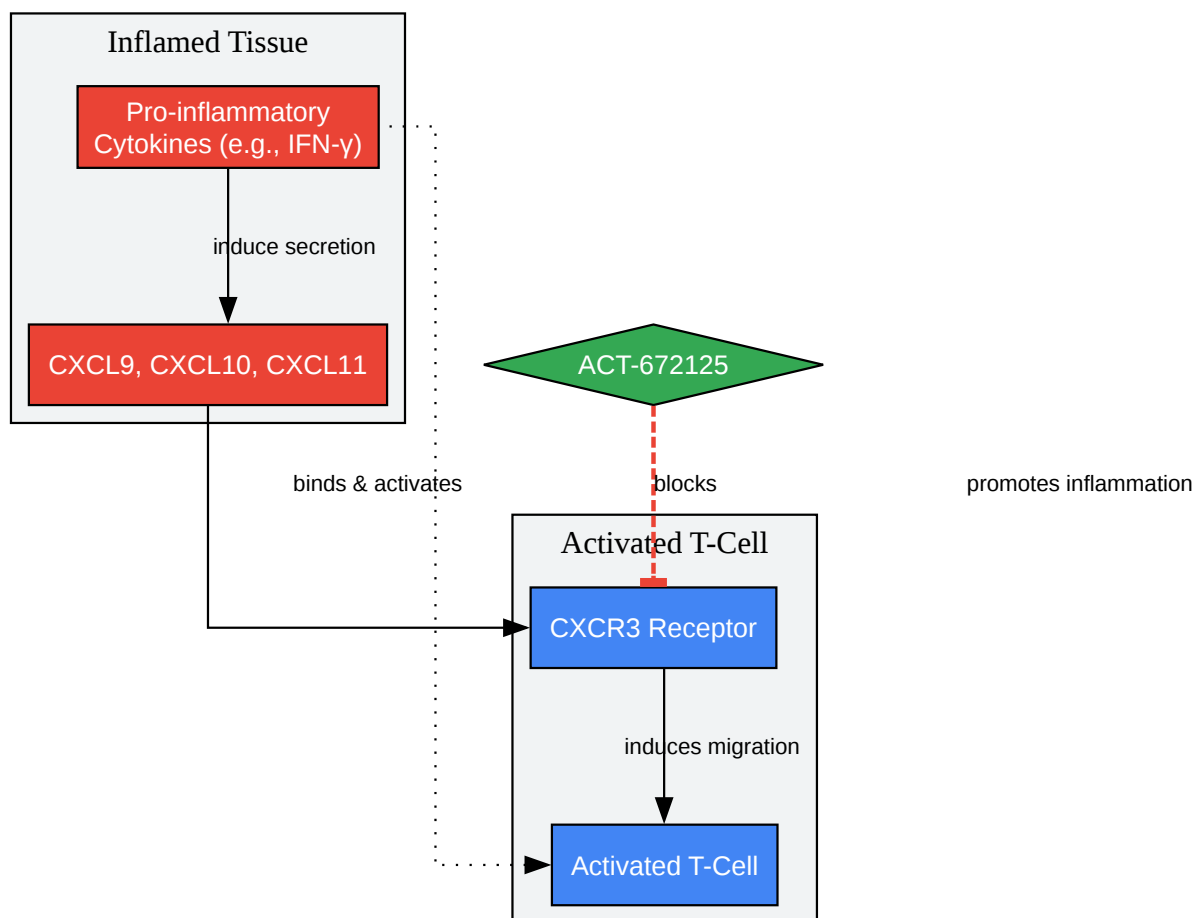
Introduction and Overview

The development of targeted therapies for endocrine and inflammatory disorders requires a deep understanding of the underlying signaling pathways. This guide examines two distinct small molecule antagonists: **ACT-672125**, a C-X-C motif chemokine receptor 3 (CXCR3) antagonist, and NBI-74330 (crinecerfont), a corticotropin-releasing factor type 1 (CRF1) receptor antagonist. While both act as receptor antagonists, they target fundamentally different biological systems, suggesting distinct therapeutic applications. **ACT-672125** is being investigated for its potential in autoimmune diseases by modulating immune cell trafficking[1][2][3][4], whereas crinecerfont is developed for disorders of the hypothalamic-pituitary-adrenal (HPA) axis, specifically congenital adrenal hyperplasia (CAH)[5][6][7][8].

Mechanism of Action

ACT-672125: CXCR3 Antagonism

ACT-672125 is a potent and selective antagonist of the CXCR3 receptor[1][2][3]. CXCR3 is a G protein-coupled receptor predominantly expressed on activated T-lymphocytes and other immune cells[1]. Its ligands—CXCL9, CXCL10, and CXCL11—are pro-inflammatory chemokines secreted in response to inflammatory signals[1][4]. By binding to CXCR3, these ligands induce the migration of activated T cells to sites of inflammation, promoting tissue damage in autoimmune diseases[1][3]. **ACT-672125** blocks this interaction, thereby inhibiting the recruitment of pathogenic T cells and reducing inflammation[1][3]. This mechanism suggests its therapeutic potential in conditions characterized by T-cell-mediated inflammation[1].



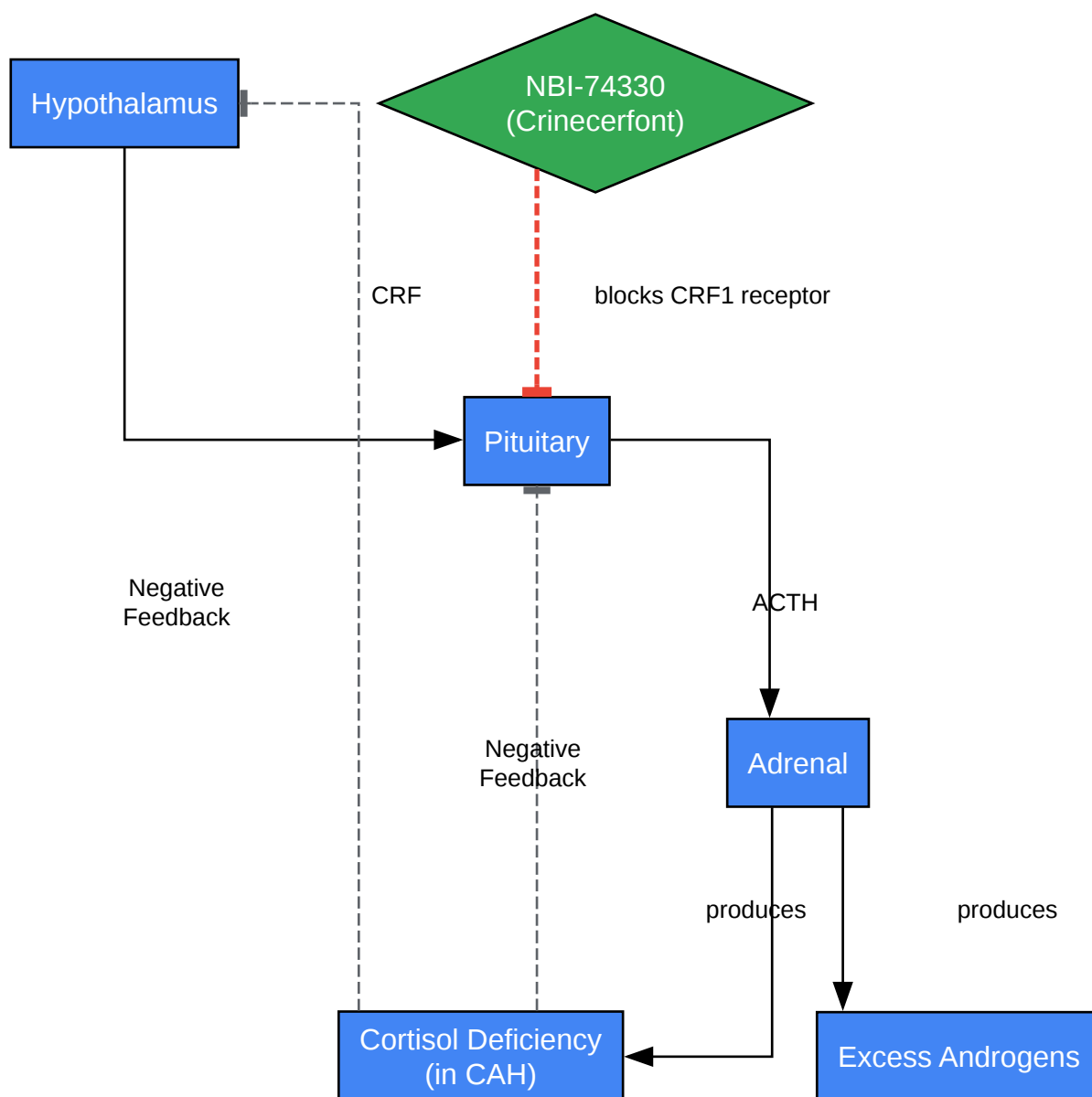
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Caption: Signaling pathway targeted by **ACT-672125**.

NBI-74330 (Crinecerfont): CRF1 Receptor Antagonism

NBI-74330, now known as crinecerfont, is a selective, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor[6][7][8]. The CRF1 receptor is a key component of the HPA axis, which governs the body's response to stress[8][9]. In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF1 receptors in the pituitary gland[8]. This stimulates the secretion of adrenocorticotrophic hormone (ACTH), which in turn signals the adrenal glands to produce cortisol and other adrenal steroids, including androgens[6][8].

In congenital adrenal hyperplasia (CAH), a genetic defect impairs cortisol production, leading to a compensatory overproduction of ACTH and consequently, an excess of adrenal androgens[6][8]. Crinecerfont works by blocking the CRF1 receptor in the pituitary, thereby reducing ACTH secretion and lowering the excessive production of adrenal androgens[5][6][7]. This mechanism addresses the underlying hormonal imbalance in CAH without requiring supraphysiologic doses of glucocorticoids[6].



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Caption: HPA axis signaling and the action of NBI-74330.

Performance Data and Clinical Efficacy

No clinical data for **ACT-672125** is publicly available. Preclinical studies have shown that it can inhibit the recruitment of CXCR3-expressing T cells into inflamed lungs in a dose-dependent manner in animal models[1][3].

In contrast, NBI-74330 (crinecerfont) has undergone extensive clinical evaluation in Phase 3 trials for the treatment of classic CAH in both adult and pediatric populations. The primary

endpoints of these studies focused on the ability of crinecerfont to reduce the daily glucocorticoid (GC) dose while maintaining or improving androgen control.

Summary of NBI-74330 (Crinecerfont) Phase 3 Clinical Trial Data

Trial Population	Endpoint	Crinecerfont Result	Placebo Result	Statistical Significance (p-value)	Reference(s)
Adults (CAHtalyt™)	Change in daily GC dose from baseline at Week 24	-27.3%	-10.3%	<0.0001	[10] [11]
Adults (CAHtalyt™)	% of patients achieving physiologic GC dose at Week 24	~63%	~18%	<0.0001	[10] [11]
Adults (CAHtalyt™)	Change in androstenedione from baseline at Week 4	Statistically significant decrease	Increase	<0.0001	[10]
Pediatrics (CAHtalyt™)	Change in androstenedione from baseline at Week 4	Statistically significant decrease	Increase	0.0002	[12] [13]
Pediatrics (CAHtalyt™)	Change in daily GC dose from baseline at Week 28	-18.0%	+5.6%	<0.0001	[12] [13]
Pediatrics (CAHtalyt™)	% of patients achieving physiologic GC dose at Week 28	~30%	0%	Not Reported	[13]

Experimental Protocols

Detailed protocols for a direct comparison are not available. However, this section outlines the standard methodologies that would be employed to characterize and compare receptor antagonists like **ACT-672125** and NBI-74330.

In Vitro Characterization

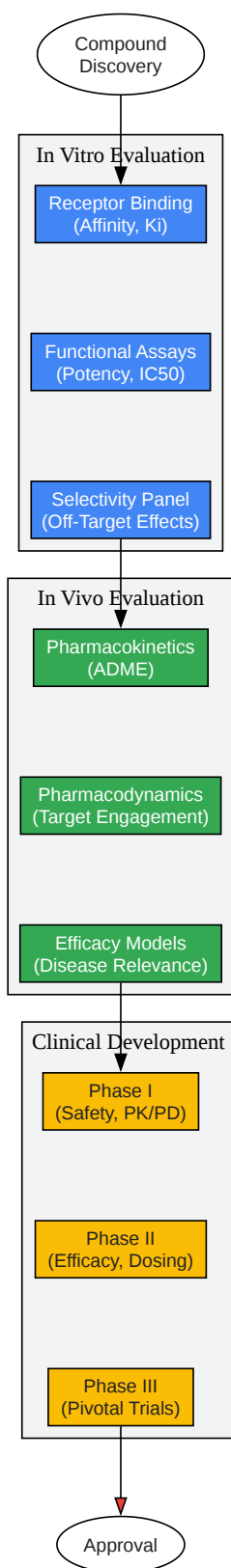
- **Receptor Binding Assays:** To determine the binding affinity (K_i) of each compound for its respective target receptor (CXCR3 and CRF1). This is typically performed using radioligand displacement assays with membranes from cells overexpressing the target receptor. For instance, NBI-74330 was shown to have a K_i in the low nanomolar range for the CXCR3 receptor in early studies that incorrectly identified its target[14][15].
- **Functional Antagonism Assays:** To measure the potency (IC_{50}) of each compound in blocking ligand-induced downstream signaling.
 - For **ACT-672125**, this would involve assays like calcium mobilization or GTPyS binding in CXCR3-expressing cells stimulated with CXCL10 or CXCL11[14][16]. Chemotaxis assays measuring the inhibition of T-cell migration toward a chemokine gradient are also critical[14].
 - For NBI-74330, functional assays would measure the inhibition of CRF-stimulated ACTH release from cultured pituitary cells or cAMP accumulation in CRF1-expressing cells[9].
- **Selectivity Profiling:** To assess the specificity of each compound, they are tested against a broad panel of other receptors, ion channels, and enzymes to identify potential off-target activities.

In Vivo Evaluation

- **Pharmacokinetics (PK):** To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models. This establishes the dose and schedule required to maintain therapeutic concentrations.
- **Pharmacodynamics (PD) / Target Engagement:** To confirm that the drug is interacting with its target in a living system. For NBI-74330, this could involve measuring the attenuation of

stress-induced ACTH elevation in rats[9]. For **ACT-672125**, this could involve ex vivo analysis of T-cell migration or receptor internalization assays[16].

- Efficacy in Disease Models: To test the therapeutic effect in relevant animal models.
 - **ACT-672125** has been tested in models of lung inflammation, where it reduced the recruitment of CXCR3+ T cells[1][3]. Other models could include those for rheumatoid arthritis or multiple sclerosis.
 - NBI-74330 would be evaluated in models of HPA axis dysregulation. Its efficacy in CAH is primarily demonstrated through clinical trials due to the specific genetic nature of the human disease.



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